N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide
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Overview
Description
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that features a fluorophenyl group and a methylfuran moiety linked by a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 5-methylfuran-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is first converted to an acid chloride using reagents like thionyl chloride (SOCl2). The resulting acid chloride is then reacted with 4-fluoroaniline in the presence of a base such as triethylamine (TEA) to form the desired amide.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furanones.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances metabolic stability compared to its chloro and bromo analogs. This makes it a valuable compound for developing drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWWTGKKINTVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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